molecular formula C17H15NO2S B2902528 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide CAS No. 2415601-27-1

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2902528
CAS No.: 2415601-27-1
M. Wt: 297.37
InChI Key: HSLHTJBUENUQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a carboxamide group and a thiophene-substituted cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) are typically employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Scientific Research Applications

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
  • N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide

Uniqueness

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring and a thiophene-substituted cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide, with a CAS number of 2415601-27-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, antioxidant properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H15_{15}NO2_2S, and it has a molecular weight of 297.4 g/mol. The compound features a benzofuran core substituted with a thiophenyl cyclopropyl group, which is significant for its biological activity.

PropertyValue
CAS Number2415601-27-1
Molecular FormulaC17_{17}H15_{15}NO2_2S
Molecular Weight297.4 g/mol

Neuroprotective Effects

Research has indicated that compounds similar to this compound may exhibit neuroprotective effects. For instance, a study synthesized various benzofuran derivatives and evaluated their neuroprotective activities against NMDA-induced excitotoxicity in rat cortical neuronal cells. Among these derivatives, certain compounds demonstrated significant protection at concentrations of 100 µM, suggesting that modifications to the benzofuran structure can enhance neuroprotective properties .

Key Findings:

  • Compounds with specific substitutions (e.g., -CH3_3 at R2 position) showed comparable efficacy to memantine, a known NMDA antagonist.
  • The neuroprotective action was attributed to the ability to scavenge reactive oxygen species (ROS), which are implicated in neuronal damage.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. In vitro studies have demonstrated that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation in brain homogenates. This suggests that the compound may play a role in protecting neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following points summarize the findings related to SAR:

  • Substituent Influence : The presence of electron-donating groups such as -CH3_3 or -OH at specific positions on the benzofuran ring significantly enhances neuroprotective and antioxidant activities.
  • Core Structure Stability : The stability of the benzofuran core contributes to the overall bioactivity, making it a suitable scaffold for further derivatization.

Case Studies

Several case studies have explored related compounds within the benzofuran family, highlighting their potential therapeutic applications:

Case Study 1: Neuroprotection in Animal Models

A study evaluated the effects of various benzofuran derivatives on cognitive functions in animal models subjected to oxidative stress. Results indicated that certain compounds improved memory retention and reduced markers of oxidative damage in brain tissues.

Case Study 2: Antioxidant Efficacy

Another investigation focused on assessing the antioxidant capacity of benzofuran derivatives using DPPH radical scavenging assays. The results showed that compounds with specific substitutions exhibited significant antioxidant activity, suggesting potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-16(15-9-12-3-1-2-4-14(12)20-15)18-11-17(6-7-17)13-5-8-21-10-13/h1-5,8-10H,6-7,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLHTJBUENUQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.